molecular formula C24H17N5O4 B3907057 (5Z)-2-amino-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

(5Z)-2-amino-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Cat. No.: B3907057
M. Wt: 439.4 g/mol
InChI Key: BWWLOUHXEIRNMD-MFOYZWKCSA-N
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Description

(5Z)-2-amino-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyridine ring, and multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability and reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the compound’s rings.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-amino-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its functional groups make it a suitable candidate for probing biological systems and understanding molecular interactions.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-amino-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.

Properties

IUPAC Name

(5Z)-2-amino-5-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O4/c1-12-17(22-13(2)19(11-26)24(27)28-23(22)18(12)10-25)9-15-5-7-20(33-15)16-6-4-14(29(30)31)8-21(16)32-3/h4-9H,1-3H3,(H2,27,28)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWLOUHXEIRNMD-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)C(=C(C(=N2)N)C#N)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)C(=C(C(=N2)N)C#N)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-2-amino-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
(5Z)-2-amino-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
(5Z)-2-amino-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
(5Z)-2-amino-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Reactant of Route 5
(5Z)-2-amino-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Reactant of Route 6
(5Z)-2-amino-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

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